molecular formula C17H26N2O2 B586043 罗哌卡因-d7 N-氧化物 CAS No. 1795786-47-8

罗哌卡因-d7 N-氧化物

货号 B586043
CAS 编号: 1795786-47-8
分子量: 297.45
InChI 键: RVWGBWHPDXEKHY-IXVJORGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ropivacaine-d7 N-Oxide is an isotope analog of Ropivacaine . Ropivacaine is a long-acting amide local anesthetic drug . It works by reversibly inhibiting sodium ion influx in nerve fibers .


Molecular Structure Analysis

The molecular formula of Ropivacaine-d7 N-Oxide is C17H19D7N2O2 . The molecular weight is 297.44 g/mol .

科学研究应用

药理特性和作用机制

罗哌卡因因其可逆性抑制神经纤维中钠离子流入而闻名,这是局部麻醉剂的常见作用机制。它比布比卡因的亲脂性低,这降低了它穿透大髓鞘运动纤维的可能性,从而导致运动阻滞程度较低。这种特性使得罗哌卡因在不希望出现运动阻滞的情况下更可取。它的亲脂性降低也与较低的中枢神经系统毒性和心脏毒性有关,使其成为区域麻醉和疼痛管理更安全的选择 (Kuthiala & Chaudhary, 2011)

临床应用

罗哌卡因可有效用于手术麻醉以及缓解术后和分娩疼痛。它的疗效与用于周围神经阻滞的布比卡因和左布比卡因相当。然而,临床足够剂量的罗哌卡因往往比布比卡因引起更低程度或等级的运动阻滞,这在术后和分娩疼痛管理中特别有益,其中保留运动功能是有利的 (Simpson et al., 2005)

毒理学概况

与布比卡因相比,罗哌卡因显示出更好的安全性,多项研究和动物实验证实了其降低的心血管和中枢神经系统毒性。这使得罗哌卡因成为各种麻醉手术的更安全选择,尤其是在敏感患者群体或涉及大量局部麻醉剂的手术中 (Hansen, 2004)

新剂型和给药方式

对罗哌卡因的研究还包括开发新的剂型和给药方式以延长其镇痛效果。例如,已经探索了罗哌卡因的缓释制剂以延长其作用时间,从而可能增强其在术后疼痛管理中的效用并减少重复给药的需要 (Li et al., 2015)

作用机制

Target of Action

Ropivacaine-d7 N-Oxide primarily targets the sodium and potassium ion channels in the dorsal horn of the spinal cord . It also interacts with the catalytic domain of AKT1, a protein kinase involved in cell signaling . The drug’s action on these targets plays a crucial role in its anesthetic and potential anti-cancer effects .

Mode of Action

Ropivacaine-d7 N-Oxide blocks the generation of action potential by inhibiting the sodium and potassium ion channels . This blockage prevents the electrical input from nociceptive afferent neurons, leading to a numbing effect . In terms of its interaction with AKT1, Ropivacaine-d7 N-Oxide binds to its catalytic domain, impairing its kinase activity . This interaction leads to the inactivation of NF-κB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The inhibition of AKT1 by Ropivacaine-d7 N-Oxide leads to a decrease in GGT1 expression . GGT1 is a gene that is associated with poor prognosis in breast cancer . The decrease in GGT1 expression inhibits the activation of the NF-κB signaling pathway . This pathway is known to mediate various properties of cancer stem cells .

Pharmacokinetics

Ropivacaine-d7 N-Oxide undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The drug’s plasma concentration presents a bimodal profile, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The time to reach maximum concentration (Tmax) is longer in the RODD groups compared to the ropivacaine hydrochloride injection (RHI) group .

Result of Action

Ropivacaine-d7 N-Oxide has been shown to suppress stem cell-like properties of breast cancer cells both in vitro and in vivo . It also induces significant apoptosis by up-regulating the cleaved caspase 3 and 9, and causes cell cycle arrest via inhibiting the expression of cyclins B2, D1, and E .

Action Environment

The action of Ropivacaine-d7 N-Oxide can be influenced by environmental factors. For instance, the drug’s release rate and nerve blocking range can be affected by the method of administration . In a study, single-needle injection of RODD was found to be optimal for subjects, with a nerve block range of 42.5±20.8 mm . The drug’s safety and efficacy can also be influenced by the patient’s cardiovascular and nervous systems .

安全和危害

Ropivacaine-d7 N-Oxide may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

未来方向

Recent research has found that Ropivacaine possesses inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . This suggests potential future directions for the use of Ropivacaine and its analogs in cancer treatment .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ropivacaine-d7 N-Oxide involves the oxidation of Ropivacaine-d7 to form Ropivacaine-d7 N-Oxide.", "Starting Materials": ["Ropivacaine-d7", "Oxidizing agent (e.g. Hydrogen peroxide, Sodium periodate)"], "Reaction": [ "Step 1: Dissolve Ropivacaine-d7 in a solvent (e.g. methanol, acetonitrile)", "Step 2: Add the oxidizing agent slowly to the reaction mixture under stirring at a low temperature (e.g. 0-5°C)", "Step 3: Continue stirring the reaction mixture for a specified period of time (e.g. 2-4 hours)", "Step 4: Filter the reaction mixture to remove any solid precipitates", "Step 5: Concentrate the filtrate under reduced pressure", "Step 6: Purify the crude product using column chromatography or recrystallization", "Step 7: Analyze the purified product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity" ] }

CAS 编号

1795786-47-8

产品名称

Ropivacaine-d7 N-Oxide

分子式

C17H26N2O2

分子量

297.45

IUPAC 名称

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2

InChI 键

RVWGBWHPDXEKHY-IXVJORGUSA-N

SMILES

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

同义词

(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-(propyl-d7)-2-piperidinecarboxamide; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。